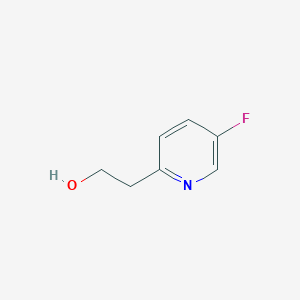

2-(5-Fluoropyridin-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyridineethanol, 5-fluoro- is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 . It is used for research and development purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Pyridineethanol, 5-fluoro- include a predicted density of 1.204±0.06 g/cm3 and a predicted boiling point of 210.6±25.0 °C .Scientific Research Applications

Fluorescent Chemosensors

- Fe3+/Fe2+ Sensitivity in Living Cells : A study by Maity et al. (2018) developed fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, showing high selectivity for Fe3+/Fe2+ cations. These were applied for imaging Fe3+ in living HepG2 cells (Maity et al., 2018).

Synthesis of Pyridines

- Modular Synthesis Techniques : Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction for synthesizing various substituted pyridines, highlighting a simple and modular approach (Song et al., 2016).

Fluorination Techniques

- Microwave-assisted Fluorination : Troegel and Lindel (2012) discussed the fluorination of the pyrrole ring in mono- and nonbrominated 2-acylpyrroles under microwave conditions, showcasing an efficient method for generating fluorinated compounds (Troegel & Lindel, 2012).

Chemosensors for Ions

- Detection of Fluoride Ions : Chetia and Iyer (2008) developed 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and 1 H NMR techniques (Chetia & Iyer, 2008).

Coordination Chemistry

- Synthesis and Complex Chemistry of Ligands : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).

Fluorescence Origin in Carbon Dots

- Analysis of Fluorescence Origins : Shi et al. (2016) identified the organic fluorophores as the main ingredients and origins of fluorescence in N,S-CDs, providing insights into the applications of carbon dots with high fluorescence quantum yields (Shi et al., 2016).

Selective Ion Sensing

- Selective Al(3+) and Cd(II) Detection : Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl fluoroionophore that selectively senses Al(3+) and Cd(II) ions, demonstrating potential applications in biological and environmental monitoring (Maity & Govindaraju, 2010).

Safety and Hazards

When handling 2-Pyridineethanol, 5-fluoro-, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share some structural similarities with 2-pyridineethanol, 5-fluoro-, have been found to bind with high affinity to multiple receptors

Mode of Action

Similar compounds have been shown to exhibit antiviral activity, suggesting that 2-pyridineethanol, 5-fluoro- may interact with its targets to inhibit viral replication .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds . This suggests that 2-Pyridineethanol, 5-fluoro- may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that similar compounds undergo substantial first-pass catabolism by cytidine deaminase (cd), which can affect their bioavailability .

Result of Action

Similar compounds have been shown to have antiviral activity, suggesting that 2-pyridineethanol, 5-fluoro- may also have antiviral effects .

Action Environment

It’s known that similar compounds may darken in storage , suggesting that storage conditions could potentially affect the stability of 2-Pyridineethanol, 5-fluoro-.

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 141.14 and a predicted density of 1.204±0.06 g/cm3 .

Cellular Effects

It is known that similar compounds can have significant impacts on various types of cells and cellular processes .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQRVQOBZKDTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)

![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)

![N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2970780.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)